

Ethephon-d4: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: *Ethephon-d4*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Ethephon-d4**, a deuterated analog of the widely used plant growth regulator, Ethephon. This document is intended for researchers in analytical chemistry, plant biology, and drug development who utilize stable isotope-labeled compounds for quantitative analysis and mechanistic studies.

Chemical Structure and Properties

Ethephon-d4, chemically known as (2-Chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid, is a synthetic organophosphorus compound. The deuterium labeling on the ethyl group makes it an ideal internal standard for mass spectrometry-based quantification of Ethephon.

Chemical Structure:

Table 1: General Chemical Properties of **Ethephon-d4**

Property	Value	Reference(s)
Chemical Name	(2-Chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid	[1]
Synonyms	(2-Chloroethyl) Phosphonic Acid-d4, 2-Chloroethanephosphonic-d4 Acid	[2]
CAS Number	1020719-29-2	[3]
Molecular Formula	C ₂ H ₂ D ₄ ClO ₃ P	[4]
Molecular Weight	148.52 g/mol	[4]
Exact Mass	147.9994157 Da	
Appearance	Solid	

Table 2: Physicochemical Properties of **Ethepron-d4** and Ethepron

Property	Ethepron-d4	Ethepron (for comparison)	Reference(s)
Melting Point	63.3 °C	74-75 °C	
Boiling Point	Not available	265 °C (decomposes)	
pKa ₁	Not available	2.5	
pKa ₂	Not available	7.2	
Solubility	Soluble in acetone	Highly soluble in water (>1000 g/L at pH < 0.2), methanol (>600 g/L), acetone (>600 g/L), ethanol (~25 mg/mL), DMSO (~30 mg/mL), and DMF (~30 mg/mL). Sparingly soluble in nonpolar organic solvents.	

Note: The physicochemical properties of **Ethepron-d4** are expected to be very similar to those of its non-deuterated analog, Ethepron.

Synthesis

The synthesis of Ethepron typically involves the acid hydrolysis of bis(2-chloroethyl)-2-chloroethylphosphonate. While a specific, detailed protocol for the synthesis of **Ethepron-d4** is not publicly available, it is presumed to follow a similar pathway utilizing deuterated starting materials. Commercial availability is primarily through custom synthesis from specialized chemical suppliers.

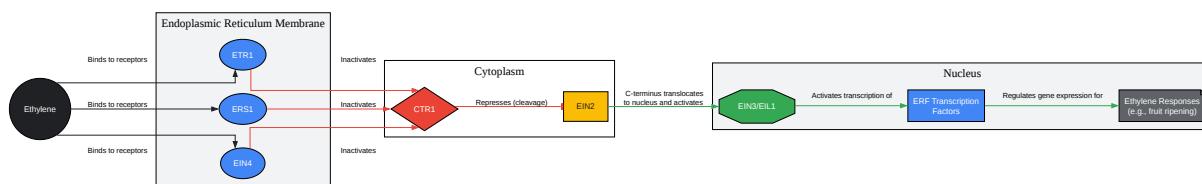
Mechanism of Action

The biological activity of Ethepron, and by extension **Ethepron-d4**, is attributed to its decomposition to ethylene, a key plant hormone. This decomposition is pH-dependent, occurring readily in aqueous solutions with a pH greater than 4.0. Ethylene plays a crucial role

in various physiological processes in plants, including fruit ripening, leaf senescence, and flowering.

Ethylene Signaling Pathway

The released ethylene initiates a signaling cascade within the plant cells. A simplified representation of this pathway is provided below.



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Caption: Simplified ethylene signaling pathway in plants.

Experimental Protocols

Ethepron-d4 is primarily used as an internal standard in analytical methods for the quantification of Ethepron residues in various matrices. Its use significantly improves the accuracy and precision of the analysis by compensating for matrix effects and variations in sample preparation and instrument response.

Analysis of Ethepron in Water by LC-MS/MS

This protocol describes the direct analysis of Ethepron in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Ethepron-d4** as an internal standard.

4.1.1. Materials and Reagents

- **Ethepron-d4** standard
- Ethepron analytical standard
- Formic acid (99%)
- Acetonitrile (LC-MS grade)
- Ultrapure water
- Volumetric flasks, pipettes, and vials

4.1.2. Standard Solution Preparation

- **Ethepron-d4** Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of **Ethepron-d4** and dissolve it in 0.1% formic acid in water in a volumetric flask.
- **Ethepron-d4** Working Solution (e.g., 1.0 µg/mL): Dilute the stock solution with 0.1% formic acid in water to the desired concentration.
- Ethepron Stock Solution (e.g., 100 µg/mL): Prepare in the same manner as the **Ethepron-d4** stock solution.
- Calibration Standards: Prepare a series of calibration standards by diluting the Ethepron stock solution with 0.1% formic acid in water. Fortify each calibration standard with the **Ethepron-d4** working solution to a constant final concentration.

4.1.3. Sample Preparation

- Transfer a known volume (e.g., 10 mL) of the water sample into a suitable container.
- Acidify the sample with a small amount of formic acid (e.g., 50 µL).
- Add a precise volume of the **Ethepron-d4** working solution to the sample.
- Vortex the sample to ensure thorough mixing.

- Transfer an aliquot of the prepared sample into an autosampler vial for LC-MS/MS analysis.

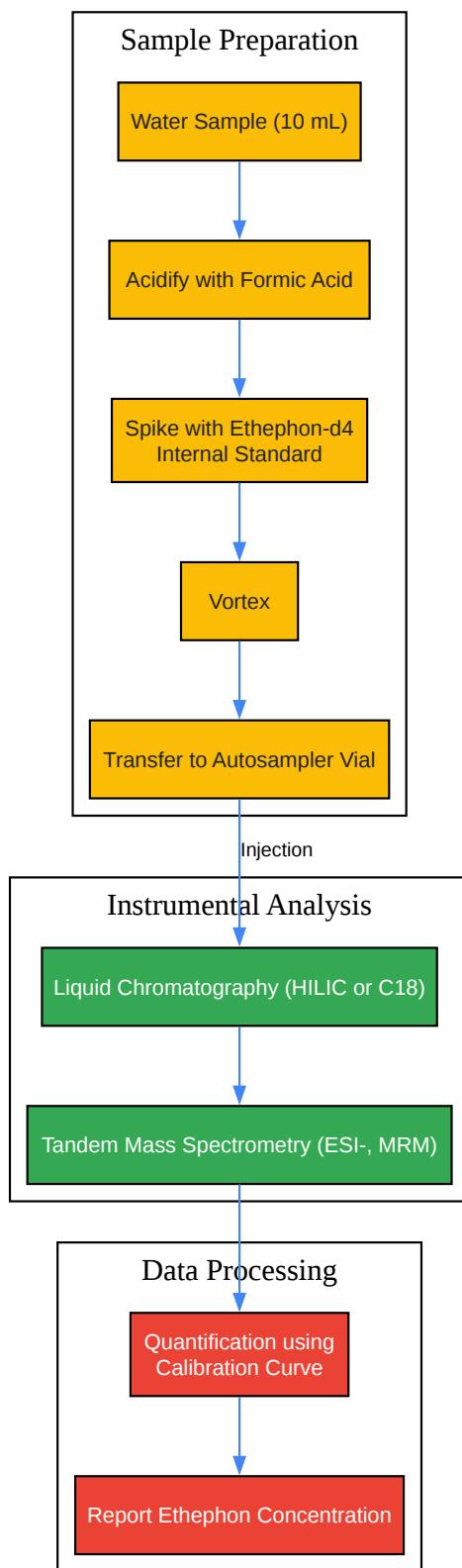
4.1.4. LC-MS/MS Conditions

- LC Column: A column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a C18 column designed for aqueous mobile phases.
- Mobile Phase: A gradient or isocratic elution using a mixture of acidified water and an organic solvent (e.g., acetonitrile).
- Injection Volume: Typically 5-20 μ L.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Ethepron and **Ethepron-d4**.

Table 3: Example MRM Transitions for Ethepron and **Ethepron-d4**

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Function
Ethepron	143	79	Quantitation
Ethepron	143	107	Confirmation
Ethepron-d4	147	111	Internal Standard

Note: The optimal MRM transitions may vary depending on the specific instrument and source conditions.



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Caption: General workflow for the analysis of Ethephon in water using **Ethephon-d4**.

Conclusion

Ethepron-d4 is an indispensable tool for the accurate and reliable quantification of Ethepron residues in various environmental and biological matrices. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, making it an excellent internal standard for mass spectrometry-based analytical methods. The detailed protocols and understanding of its mechanism of action provided in this guide will aid researchers in designing and executing robust scientific studies.

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